N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a methoxy group, a tetrahydronaphthalene ring, a piperidine ring, and a carboxamide group. These functional groups could potentially influence the compound’s reactivity, physical properties, and biological activity .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a tetrahydronaphthalene ring with a methoxy group at the 6-position, a piperidine ring with a carboxamide group at the 4-position, and a prop-2-ynyl group attached to the nitrogen of the piperidine ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the methoxy group might undergo reactions such as demethylation, the carboxamide group might participate in hydrolysis or reduction reactions, and the alkyne group might undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group and the nonpolar tetrahydronaphthalene ring could influence the compound’s solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Sigma Receptor Binding and Antiproliferative Activity
N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide has been studied for its affinity and selectivity at sigma(1) and sigma(2) receptors. These compounds, including 4-Methyl derivative 31 and 3,3-dimethyl derivative 26, demonstrated high potency as sigma(1) ligands and exhibited selectivity profiles relative to sigma(2) receptors and Delta(8)-Delta(7) sterol isomerase site. They are suggested as tools for PET experiments. Some derivatives also showed antiproliferative activity in rat C6 glioma cells, indicating potential sigma(1) antagonist activity and applications in tumor research and therapy (Berardi et al., 2005).
Sphingosine-1-Phosphate (S1P) Receptor Agonist for Autoimmune Diseases
The compound was identified as part of the discovery of ceralifimod (ONO-4641), a sphingosine-1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5. This discovery is significant for the treatment of autoimmune diseases such as relapsing-remitting multiple sclerosis (RRMS). The compound exhibited high selectivity for S1P1 over S1P3 and demonstrated potency in peripheral lymphocyte lowering tests in mice (Kurata et al., 2017).
Potential Use as Positron Emission Tomography Radiotracers
Analogs of the compound have been designed with reduced lipophilic character for potential use as positron emission tomography (PET) radiotracers. These modifications were aimed at improving its utility in therapeutic and/or diagnostic applications in oncology. The analogs displayed significant affinities within sigma receptor subtypes, with certain compounds exhibiting σ(2)-selectivity and consistent lipophilicity for tumor cell entry (Abate et al., 2011).
Use in Oxidative Cyclization-Alkoxycarbonylation Reactions
The compound has been involved in reactions under oxidative carbonylation conditions to produce various heterocyclic derivatives. These reactions have led to the formation of compounds like cyclopentenone, dihydropyridinone, and tetrahydropyridinedione derivatives. This demonstrates its utility in complex chemical synthesis and the formation of diverse chemical structures (Bacchi et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-11-23-12-9-16(10-13-23)21(24)22-15-18-6-4-5-17-14-19(25-2)7-8-20(17)18/h1,7-8,14,16,18H,4-6,9-13,15H2,2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXLTMXPUYMDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)CNC(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.